molecular formula C9H6ClF3O3 B13627508 2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid

2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid

Cat. No.: B13627508
M. Wt: 254.59 g/mol
InChI Key: IQWHBGOSLVNJOS-UHFFFAOYSA-N
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Description

2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid is a halogenated phenoxyacetic acid derivative with the molecular formula C₉H₆ClF₃O₃ and a molecular weight of 254.59 g/mol . Its structure features a phenoxy backbone substituted with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 5, linked to an acetic acid moiety.

Phenoxyacetic acids are widely studied for their herbicidal and pharmacological activities, with structural modifications (e.g., halogenation, trifluoromethylation) influencing bioavailability, metabolic stability, and target binding .

Properties

Molecular Formula

C9H6ClF3O3

Molecular Weight

254.59 g/mol

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenoxy]acetic acid

InChI

InChI=1S/C9H6ClF3O3/c10-6-2-1-5(9(11,12)13)3-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

IQWHBGOSLVNJOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Ether Formation via Nucleophilic Aromatic Substitution

A common synthetic route involves the nucleophilic aromatic substitution of a 2-chloro-5-(trifluoromethyl)phenol derivative with a haloacetic acid or its ester. The phenol acts as the nucleophile, attacking the electrophilic carbon of the haloacetic acid derivative to form the ether linkage.

Typical reaction conditions:

  • Base: Potassium carbonate or sodium hydroxide to deprotonate the phenol.
  • Solvent: Polar aprotic solvents such as dimethylformamide or acetone.
  • Temperature: Reflux or elevated temperatures to drive the substitution.
  • Time: Several hours under stirring.

This method yields the phenoxyacetic acid after hydrolysis if an ester intermediate is used.

Direct Reaction of Phenol with Chloroacetic Acid

An alternative is the direct reaction of 2-chloro-5-(trifluoromethyl)phenol with chloroacetic acid under basic conditions, facilitating ether bond formation and yielding the acid directly. This method may require optimization to prevent side reactions such as over-alkylation or hydrolysis.

Advanced Synthetic Route via Intermediate Nitration and Subsequent Functionalization

While direct synthesis of 2-[2-chloro-5-(trifluoromethyl)phenoxy]acetic acid is straightforward, related compounds such as 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid have been synthesized via advanced nitration methods that may inform the preparation of the target compound.

Sulfur Trioxide-Catalyzed Nitration (Patent CN102516085A)

A notable synthetic method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using nitric acid in the presence of sulfur trioxide catalyst and ethylene dichloride as solvent. This method achieves high selectivity and yield (~81-90%) while reducing acidic waste and production costs.

Key parameters:

Parameter Range / Value
Catalyst Sulfur trioxide (0.5–1.5 mol equiv)
Solvent Ethylene dichloride (600–800 mL per mol substrate)
Substrate 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid (1 mol)
Nitric acid 1 mol equivalent
Temperature 0–50 °C
Reaction time 3–5 hours
Yield 81–90%
Product purity ~90%

Reaction scheme:

$$
\text{3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid} + \text{HNO}3 \xrightarrow[\text{SO}3]{\text{ethylene dichloride, 0-50 °C}} \text{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid}
$$

This method’s improvements include replacing sulfuric acid and acetic anhydride with sulfur trioxide, enhancing selectivity, reducing acid waste, and lowering costs.

Implications for this compound

While this nitration method is specific to a related benzoic acid derivative, the approach demonstrates the utility of sulfur trioxide catalysis and controlled reaction conditions in functionalizing phenoxy aromatic compounds with chloro and trifluoromethyl substituents. Such nitration or other electrophilic aromatic substitution steps can be incorporated into multi-step syntheses of the target compound if required.

Summary Table of Preparation Methods

Method Key Reagents and Conditions Advantages Disadvantages Yield Range (%)
Nucleophilic aromatic substitution Phenol + haloacetic acid derivative, base, reflux Straightforward, direct synthesis Requires purification steps Moderate to high (50–85)
Direct reaction with chloroacetic acid Phenol + chloroacetic acid, base, reflux Direct acid formation Side reactions possible Moderate (40–70)
Sulfur trioxide-catalyzed nitration (related compounds) 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid + HNO3 + SO3, 0–50 °C High selectivity, high yield, low waste Specific to nitration step, multi-step synthesis 81–90 (nitration step)

Research Discoveries and Optimization Notes

  • Catalyst choice: Sulfur trioxide catalysis enhances nitration selectivity compared to traditional sulfuric acid/aceticanhydride mixtures, reducing environmental impact and improving yield.

  • Reaction temperature: Maintaining 0–50 °C during nitration optimizes product purity and yield; higher temperatures may lead to decomposition or side products.

  • Solvent volume: Using 600–800 mL ethylene dichloride per mole of substrate ensures sufficient solvation and reaction efficiency.

  • Molar ratios: Equimolar nitric acid and substrate with 0.5–1.5 molar equivalents of sulfur trioxide catalyst are optimal.

  • Purification: Post-reaction washing and solvent distillation followed by filtration afford high-purity product without extensive chromatographic steps.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Agricultural Applications

  • Herbicide: 2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid is primarily used in agriculture as an herbicide to regulate plant growth. It is effective against various weed species, making it a valuable tool for managing crop health.
  • Synthesis: The synthesis of this compound allows for effective production while maintaining the integrity of the compound's unique structure.

Pharmaceutical Applications

  • Respiratory Disorders: Substituted phenoxyacetic acids, including this compound derivatives, are investigated as pharmaceutical compounds for treating respiratory disorders . These compounds are active at the CRTH2 receptor and may be useful for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .
  • Anti-inflammatory, Analgesic, and Antipyretic Activity: Certain phenoxyacetic acids have anti-inflammatory, analgesic, and antipyretic properties .

Other Scientific Research Applications

  • Organic Synthesis: 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetic acid is used as a building block in the synthesis of more complex organic molecules.
  • Biological Activities: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Development of Agrochemicals and Pharmaceuticals: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications CAS Number Key Features
This compound C₉H₆ClF₃O₃ 254.59 Cl (position 2), -CF₃ (position 5), acetic acid 2138066-09-6 High lipophilicity due to -CF₃ and Cl; potential herbicidal activity
2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid C₉H₅Cl₂F₃O₂ 267.04 Cl (positions 2,6), -CF₃ (position 4), acetic acid 22893-39-6 Increased steric hindrance from dichloro substitution; altered target selectivity
2-(2-Chloro-3-(trifluoromethyl)phenyl)acetic acid C₉H₆ClF₃O₂ 238.59 Cl (position 2), -CF₃ (position 3), acetic acid 1000568-54-6 Reduced steric bulk compared to dichloro analogs; possible enhanced solubility
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid C₉H₆F₄O₂ 222.14 F (position 5), -CF₃ (position 2), acetic acid 239135-52-5 Lower molecular weight; fluorine’s electron-withdrawing effects may increase acidity
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid C₁₀H₈F₄O₃ 260.16 F (position 3), -CF₃ (position 5), methoxy group CID 83224130 Methoxy group enhances steric protection; potential metabolic stability
GW501516 (Cardarine) C₂₁H₁₈F₃NO₂S₂ 453.50 Thiazole ring, -CF₃, methylthio, phenoxyacetic acid 317318-70-0 Complex structure with dual thiazole-phenoxy motifs; PPARδ agonist activity

Key Structural and Functional Differences

Substituent Position and Electronic Effects :

  • Chlorine at position 2 (target compound) vs. position 3 (CAS 1000568-54-6) alters steric and electronic profiles. The 2-chloro substitution may enhance binding to enzymes like auxin receptors in plants .
  • Trifluoromethyl (-CF₃) at position 5 (target compound) vs. position 4 (CAS 22893-39-6) affects electron-withdrawing capacity and lipophilicity.

Functional Group Modifications: Replacement of phenoxy with methoxy (CID 83224130) reduces acidity (pKa ~3.5 vs. ~2.8 for phenoxy analogs) but improves membrane permeability . Thiazole and methylthio groups in GW501516 introduce heterocyclic complexity, enabling selective PPARδ activation .

Physicochemical Properties :

  • The target compound’s logP (estimated ~2.8) is higher than fluoro-substituted analogs (e.g., CAS 239135-52-5, logP ~2.2), favoring lipid bilayer penetration .
  • Dichloro derivatives (e.g., CAS 22893-39-6) exhibit lower water solubility due to increased hydrophobicity .

Biological Activity

2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxyacetic acid structure with a chlorine atom and a trifluoromethyl group, which contribute to its chemical reactivity and biological properties. The presence of these substituents can enhance lipophilicity and influence interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various halogenated phenoxy compounds and found that they demonstrated potent activity against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

Herbicidal Properties

This compound is primarily investigated for its herbicidal activity. It functions by inhibiting specific enzymes involved in plant growth, particularly those related to the biosynthesis of essential amino acids. For example, it has been shown to inhibit the activity of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids .

Toxicological Studies

Toxicological assessments have revealed that this compound can induce hepatotoxic effects in laboratory animals. In chronic exposure studies, liver necrosis and mild anemia were observed at doses exceeding 40 mg/kg/day, indicating a potential risk for hepatotoxicity at higher concentrations .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, which can lead to growth inhibition in target organisms.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity in microbial targets.
  • Reactive Metabolite Formation : Metabolism of the compound may lead to reactive intermediates that can interact with cellular macromolecules, contributing to its toxicological profile.

Study on Antibacterial Activity

A case study involving the antibacterial efficacy of similar phenoxy compounds demonstrated that derivatives with trifluoromethyl groups exhibited enhanced potency against resistant strains of bacteria, suggesting that structural modifications can significantly impact biological activity .

Herbicide Efficacy Trials

Field trials have shown that formulations containing this compound effectively control various weed species, underscoring its potential as a selective herbicide in agricultural applications. The results indicated a significant reduction in weed biomass compared to untreated controls .

Comparative Analysis

To provide further insight into the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, HerbicidalEnzyme inhibition, Membrane disruption
3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acidModerate AntimicrobialEnzyme inhibition
FluazinamFungicidalDisruption of cellular respiration

Q & A

Q. What are the optimal synthetic routes for 2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-chloro-5-(trifluoromethyl)phenol with chloroacetic acid under alkaline conditions. Key parameters include pH control (pH 9–11) to deprotonate the phenol for nucleophilic attack and temperature optimization (60–80°C) to balance reaction rate and byproduct formation . Yield improvements (up to 75%) are achieved by using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance solubility. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) is critical for removing unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 19^{19}F NMR are essential for confirming the trifluoromethyl group (δ\delta ~ -60 ppm in 19^{19}F NMR) and phenoxy-acetic acid linkage (δ\delta 4.6–4.8 ppm for CH2_2 adjacent to oxygen) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30, 0.1% TFA) resolve impurities <1% .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C9_9H6_6ClF3_3O3_3; [M-H]^- expected m/z = 284.97) .

Q. How does the compound’s solubility and stability profile impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Stability studies (TGA/DSC) show decomposition above 200°C, with hydrolytic susceptibility at the ester linkage under acidic/basic conditions. For biological assays, stock solutions in DMSO should be stored at -20°C and used within 48 hours to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain selectivity challenges in synthesizing derivatives of this compound?

  • Methodological Answer : Electrophilic aromatic substitution (e.g., nitration) at the phenoxy ring is hindered by the electron-withdrawing trifluoromethyl and chloro groups, directing reactivity to the para position relative to the oxygen. Computational modeling (DFT, Gaussian 09) predicts activation barriers for competing pathways, guiding regioselective modifications. For example, Pd-catalyzed C-H activation at the 4-position requires directing groups like pyridine .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., enzyme inhibition assays) may arise from batch-to-batch purity variations or assay conditions (pH, ionic strength). Validate purity via orthogonal methods (HPLC + NMR) and replicate assays under standardized buffers (e.g., PBS pH 7.4). Meta-analysis of structure-activity relationships (SAR) using PubChem BioAssay data (AID 743255) identifies critical substituents for activity .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., cyclooxygenase-2) identifies binding poses stabilized by hydrogen bonds between the acetic acid moiety and Arg120. MD simulations (GROMACS) assess binding stability over 100 ns, with MM-PBSA calculations quantifying free energy contributions. Validate predictions with SPR (surface plasmon resonance) for kinetic binding assays .

Q. How can researchers optimize reaction scalability while minimizing environmental impact?

  • Methodological Answer : Green chemistry principles recommend replacing chloroacetic acid with glycine derivatives in water-based reactions (microwave-assisted, 100°C, 30 min) to reduce halogenated waste. Life-cycle assessment (LCA) tools compare solvent recovery (e.g., ethanol vs. DMF) and energy consumption, favoring continuous-flow reactors for >90% atom economy .

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